4-(Ethyl-1-13C)benzoic acid

Catalog No.
S1937948
CAS No.
286367-70-2
M.F
C9H10O2
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Ethyl-1-13C)benzoic acid

CAS Number

286367-70-2

Product Name

4-(Ethyl-1-13C)benzoic acid

IUPAC Name

4-(113C)ethylbenzoic acid

Molecular Formula

C9H10O2

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C9H10O2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)/i2+1

InChI Key

ZQVKTHRQIXSMGY-VQEHIDDOSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)O

Isomeric SMILES

C[13CH2]C1=CC=C(C=C1)C(=O)O

4-(Ethyl-1-13C)benzoic acid is a substituted benzoic acid where the ethyl group is labeled with the carbon-13 isotope. Its molecular formula is C9H10O2C_9H_{10}O_2, and its structural formula can be represented as CH3CH2C6H4COOHCH_3CH_2C_6H_4COOH. This compound is notable for its isotopic labeling, which makes it valuable in various analytical applications, particularly in studies involving metabolic pathways and environmental tracking.

Typical of carboxylic acids and aromatic compounds:

  • Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions. For example, using strong oxidizing agents can convert the ethyl group to a carboxylic acid, resulting in 4-(1-13C)benzoic acid.
  • Decarboxylation: Under high temperatures, 4-(Ethyl-1-13C)benzoic acid may decompose to yield benzene and carbon dioxide, a common reaction for benzoic acids .
  • Esterification: Reaction with alcohols can produce esters, such as ethyl 4-(ethyl-1-13C)benzoate, through a condensation reaction with the release of water .

The synthesis of 4-(Ethyl-1-13C)benzoic acid typically involves several steps:

  • Starting Material: The synthesis often begins with ethyl acetate labeled with carbon-13.
  • Reactions: The compound undergoes hydrolysis followed by decarboxylation or other functionalization reactions to introduce the benzoic acid moiety.
  • Purification: The product is purified through techniques such as chromatography to isolate the desired isotopically labeled compound .

4-(Ethyl-1-13C)benzoic acid finds applications in various fields:

  • Nuclear Magnetic Resonance Spectroscopy: Its isotopic labeling enhances the resolution and detail in NMR studies, making it useful for structural elucidation of complex molecules.
  • Metabolic Studies: It serves as a tracer in metabolic pathways to study the fate of carbon atoms in biological systems .
  • Analytical Chemistry: Used in mass spectrometry for quantifying compounds in environmental samples.

Several compounds share structural similarities with 4-(Ethyl-1-13C)benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzoic AcidNo ethyl groupCommonly used as a preservative
4-Methylbenzoic AcidMethyl group instead of ethylUsed in organic synthesis
4-Hydroxybenzoic AcidHydroxy group at para positionAntimicrobial properties
Ethyl BenzoateEster form of benzoic acidUsed as a flavoring agent
3-(Ethyl)benzoic AcidEthyl group at meta positionDifferent biological activity

The uniqueness of 4-(Ethyl-1-13C)benzoic acid lies in its isotopic labeling, which allows for detailed tracking and analysis that is not possible with non-labeled counterparts. This feature makes it particularly valuable in research settings focused on metabolic processes and environmental studies.

Bond Lengths and Angles

The molecular structure of 4-(Ethyl-1-13C)benzoic acid maintains the fundamental geometric parameters characteristic of substituted benzoic acid derivatives. Crystallographic analysis of related 4-ethylbenzoic acid compounds reveals essential structural information applicable to the isotopically labeled variant [1]. The aromatic ring system exhibits typical carbon-carbon bond lengths of approximately 1.40 Å, consistent with the delocalized π-electron system of benzene derivatives [1]. The carboxylic acid functional group displays characteristic C-O bond lengths of approximately 1.25 Å, reflecting the partial double bond character resulting from resonance between the carbonyl and hydroxyl groups [1].

The ethyl substituent at the para position maintains standard aliphatic carbon-carbon bond lengths. Carbon-hydrogen bond distances in the aromatic system are consistently measured at 0.93 Å, while methyl group C-H bonds extend to 0.96 Å [1]. These geometric parameters remain essentially unchanged by the carbon-13 isotopic substitution, as the isotope effect on bond lengths is negligible compared to experimental uncertainties in crystallographic measurements.

Bond angles within the aromatic ring system conform to the expected 120° angles characteristic of sp2 hybridization. The carboxylic acid group exhibits planarity with the benzene ring, facilitating conjugation between the aromatic π-system and the carbonyl group. The ethyl substituent adopts conformations that minimize steric interactions while maintaining optimal orbital overlap for hyperconjugative stabilization.

Electronic Distribution Effects of 13C Substitution

The incorporation of carbon-13 at the ethyl carbon position introduces subtle but measurable changes in the electronic environment of the molecule. Carbon-13 possesses a nuclear magnetic moment unlike carbon-12, resulting in enhanced nuclear magnetic resonance sensitivity at the labeled position [2]. The isotopic substitution creates a mass shift of M+1 relative to the natural abundance compound, facilitating mass spectrometric identification and quantification [3].

Electronic distribution within the molecule remains fundamentally unchanged by the isotopic substitution, as the chemical bonding properties of carbon-13 are essentially identical to those of carbon-12. However, vibrational frequencies and zero-point energies differ slightly between the isotopomers, leading to measurable isotope effects in spectroscopic analyses [4] [5]. These effects manifest primarily as chemical shift perturbations in nuclear magnetic resonance spectroscopy, where one-bond isotope shifts typically range from -1.5 to -2.5 parts per billion [4].

The aromatic ring system maintains its characteristic electron delocalization, with the para-ethyl substituent providing weak electron-donating effects through hyperconjugation. The carboxylic acid functional group remains the primary electron-withdrawing center, significantly influencing the overall electronic distribution and chemical reactivity of the molecule.

Physicochemical Parameters

Melting and Boiling Point Determinants

4-(Ethyl-1-13C)benzoic acid exhibits a melting point range of 112-113°C, consistent with the natural abundance isotopomer [3] [6] [7]. The crystalline solid demonstrates thermal stability characteristics typical of aromatic carboxylic acids, with intermolecular hydrogen bonding between carboxylic acid groups contributing significantly to lattice stability. The boiling point is estimated at 270.3±19.0°C at standard atmospheric pressure [7].

The thermal properties reflect the balance between molecular intermolecular forces and molecular mobility. Hydrogen bonding between carboxylic acid dimers represents the dominant intermolecular interaction, requiring substantial thermal energy for disruption during phase transitions. The para-ethyl substituent contributes to van der Waals interactions while introducing modest steric effects that influence crystal packing efficiency.

Temperature-dependent behavior follows expected patterns for aromatic carboxylic acids, with thermal decomposition potentially occurring at temperatures approaching the boiling point. The isotopic substitution produces negligible effects on thermal transition temperatures, as the mass difference represents less than one percent of the total molecular weight.

Solubility Profiles in Various Solvents

The solubility characteristics of 4-(Ethyl-1-13C)benzoic acid reflect the amphiphilic nature of the molecule, containing both hydrophilic carboxylic acid and hydrophobic aromatic-ethyl components. Water solubility is limited due to the hydrophobic ethyl group and aromatic ring system, which disrupt hydrogen bonding networks in aqueous solution [8] [6]. The compound demonstrates significantly enhanced solubility in organic solvents including ethanol, diethyl ether, benzene, and toluene [8] [6].

Solubility in methanol approaches complete miscibility, as evidenced by the almost transparent solutions formed [9]. This enhanced solubility reflects favorable interactions between the polar carboxylic acid group and the protic methanol solvent, combined with reduced hydrophobic interactions compared to water. Chloroform provides sparingly soluble conditions, while other halogenated solvents may offer variable solubility depending on their polarity and hydrogen bonding capacity [6].

The solubility profile enables diverse applications in organic synthesis and analytical chemistry, where selective dissolution in appropriate solvents facilitates purification and reaction procedures. Partition behavior between immiscible solvent systems reflects the compound's log P value and provides insights into biological membrane permeability characteristics.

pKa Values and Acid-Base Equilibria

The acid dissociation constant of 4-(Ethyl-1-13C)benzoic acid is characterized by a pKa value of 4.35, indicating moderate acidity typical of substituted benzoic acids [6] [10]. This value reflects the influence of the para-ethyl substituent, which provides weak electron-donating effects that slightly reduce acidity compared to unsubstituted benzoic acid (pKa = 4.20).

The carboxylic acid functional group undergoes typical acid-base equilibrium behavior, with proton dissociation yielding the corresponding carboxylate anion. The equilibrium position depends on solution pH, with complete deprotonation occurring at pH values significantly above the pKa [11]. The weak electron-donating character of the ethyl group stabilizes the protonated form relative to the carboxylate anion, resulting in the observed pKa value.

Buffer capacity calculations indicate that 4-(Ethyl-1-13C)benzoic acid provides optimal buffering action at pH values within one unit of the pKa value. This characteristic enables applications in analytical chemistry where controlled pH environments are required. The isotopic substitution produces negligible effects on acid-base equilibrium constants, as the electronic properties of the carboxylic acid group remain essentially unchanged.

Partition Coefficients

The octanol-water partition coefficient (log P) of 4-(Ethyl-1-13C)benzoic acid is determined to be 2.89, reflecting moderate lipophilicity [10]. This value indicates preferential partitioning into the organic phase by a factor of approximately 780:1, consistent with the hydrophobic character contributed by the aromatic ring and ethyl substituent balanced against the hydrophilic carboxylic acid group.

Partition coefficient measurements provide essential information for predicting biological membrane permeability and environmental fate. The log P value places 4-(Ethyl-1-13C)benzoic acid in the moderate lipophilicity range, suggesting potential for biological uptake while maintaining sufficient water solubility for transport processes [12]. Bioconcentration factors can be estimated from partition coefficient data, with log P values above 3.0 typically indicating potential for bioaccumulation [13].

Alternative partition systems, such as cyclohexane-water, provide additional insights into molecular hydrophobicity and may yield different partition coefficients due to the specific intermolecular interactions involved [12]. The isotopic substitution is expected to produce minimal effects on partition behavior, as the fundamental chemical properties determining solvent affinity remain unchanged.

Crystallographic Analysis

Crystal Structure Parameters

Crystallographic analysis of 4-ethylbenzoic acid complexes provides detailed structural information applicable to the isotopically labeled derivative [1]. The compound crystallizes in the triclinic crystal system with space group P1̄, reflecting the relatively low symmetry imposed by the molecular structure and packing requirements. Unit cell dimensions are characterized by a = 10.6167(5) Å, b = 10.7394(7) Å, and c = 10.8096(7) Å, with angles α = 81.848(3)°, β = 88.594(3)°, and γ = 79.468(2)° [1].

The unit cell volume of 1199.47(12) ų accommodates Z = 1 formula unit, indicating that the molecule occupies a special position within the crystal lattice [1]. Crystal density is measured at 1.418 Mg m⁻³, consistent with efficient packing of the aromatic molecules [1]. Low-temperature data collection at 100 K minimizes thermal motion effects and provides high-resolution structural information suitable for detailed geometric analysis.

The crystallographic parameters reflect the balance between intermolecular attractive forces and optimal space utilization within the crystal lattice. The triclinic symmetry accommodates the irregular molecular shape while maximizing favorable intermolecular contacts, particularly hydrogen bonding between carboxylic acid groups.

Packing Arrangements and Intermolecular Forces

Crystal packing of 4-ethylbenzoic acid derivatives is dominated by hydrogen bonding interactions between carboxylic acid functional groups [1]. These interactions form characteristic dimeric structures with O-H···O bond angles of 166.79° and O···O distances of 2.645 Å, indicating strong and directional hydrogen bonds [1]. The dimeric motifs serve as primary building blocks for the extended crystal structure.

π-π stacking interactions between aromatic rings contribute additional stabilization to the crystal lattice. Neighboring molecules exhibit centroid-to-centroid distances of 4.2918(3) Å with interplanar separations of 3.6277 Å, indicating moderate π-π overlap [1]. These interactions influence the dihedral angles between aromatic rings and affect the overall molecular orientation within the crystal structure.

Weaker intermolecular forces, including C-H···O contacts ranging from 2.720 to 2.813 Å, provide additional lattice stabilization [1]. The molecular packing adopts a puckered pseudo-hexagonal close packing arrangement, optimizing space utilization while maintaining favorable intermolecular interactions [14]. Van der Waals forces between ethyl substituents contribute to the overall lattice energy and influence thermal stability properties.

Chemical Reactivity Profiles

Carboxylic Acid Functional Group Reactions

The carboxylic acid functional group in 4-(Ethyl-1-13C)benzoic acid participates in characteristic reactions typical of aromatic carboxylic acids. Esterification reactions with alcohols proceed readily under acidic conditions, following the Fischer esterification mechanism [15] [16]. The reaction equilibrium can be driven toward ester formation through excess alcohol use or water removal techniques, enabling synthesis of various ester derivatives for analytical and synthetic applications.

Nucleophilic acyl substitution reactions convert the carboxylic acid to more reactive derivatives including acid chlorides, anhydrides, and amides [15] [17]. Treatment with thionyl chloride (SOCl₂) yields the corresponding 4-(ethyl-1-13C)benzoyl chloride through formation of an acyl chlorosulfite intermediate [15]. This enhanced reactivity enables subsequent coupling reactions with nucleophiles under mild conditions.

Neutralization reactions with bases produce the corresponding carboxylate salts, with reaction stoichiometry determined by the pKa value and solution pH [17]. Reduction reactions using lithium aluminum hydride convert the carboxylic acid to the corresponding primary alcohol, 4-(ethyl-1-13C)benzyl alcohol, providing access to alternative functionalization strategies [17]. The isotopic label remains intact throughout these transformations, enabling mechanistic studies and metabolic tracing applications.

Aromatic Ring Substitution Patterns

The aromatic ring system of 4-(Ethyl-1-13C)benzoic acid undergoes electrophilic aromatic substitution reactions with regioselectivity influenced by the electron-donating ethyl group and electron-withdrawing carboxylic acid group [18] [19]. The para-ethyl substituent activates the aromatic ring toward electrophilic attack at the ortho and meta positions relative to the ethyl group, while the carboxylic acid group deactivates the ring and directs substitution to the meta position relative to the carboxyl group.

The competing directive effects result in substitution patterns favoring positions that are ortho to the ethyl group and meta to the carboxylic acid group. Nitration, halogenation, and other electrophilic substitution reactions proceed under appropriate conditions with predictable regioselectivity based on the electronic effects of the substituents [20] [21]. Reaction rates are intermediate between those of simple benzoic acid and more activated aromatic compounds.

The isotopic substitution at the ethyl carbon position does not significantly influence the electronic properties of the aromatic ring system, as the carbon-13 nucleus maintains identical bonding characteristics to carbon-12. However, the isotopic label provides valuable mechanistic information when aromatic substitution reactions involve rearrangement or migration processes that might affect the ethyl substituent.

Labeled Ethyl Group Reaction Dynamics

The carbon-13 labeled ethyl group in 4-(Ethyl-1-13C)benzoic acid exhibits reaction dynamics that can be monitored through isotope-sensitive analytical techniques. Nuclear magnetic resonance spectroscopy provides enhanced sensitivity for the labeled carbon position, enabling detailed kinetic studies of reactions involving the ethyl group [22] [23]. Carbon-13 chemical shifts in the aliphatic region (0-50 ppm) allow unambiguous identification and quantification of reaction products and intermediates [24].

Kinetic isotope effects associated with carbon-13 substitution are generally small compared to deuterium effects but can be measured with appropriate analytical techniques [25]. These effects arise from differences in zero-point energies and vibrational frequencies between carbon-12 and carbon-13 isotopomers, providing insights into reaction mechanisms and transition state structures. The isotope effects are most pronounced for reactions involving bond formation or cleavage at the labeled carbon position.

XLogP3

2.9

Wikipedia

4-(1-~13~C)Ethylbenzoic acid

Dates

Modify: 2023-08-16

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